[1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- A novel 1, 3-Dithiolane Compound, structurally similar to [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine, has been synthesized, showing the potential for creating new compounds with unique properties (Zhai Zhi-we, 2014).
Potential Anticonvulsant Agents
- Schiff bases of 3-aminomethyl pyridine, related to [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine, have been synthesized and shown to possess anticonvulsant activity, indicating potential therapeutic applications (Pandey, S., & Srivastava, R., 2011).
Anticancer Activity
- Palladium and Platinum complexes using Schiff base ligands, similar to [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine, have shown anticancer activity against various human cancerous cell lines, highlighting their potential in cancer treatment (Mbugua, S. et al., 2020).
Serotonin 5-HT1A Receptor-Biased Agonists
- Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine, have been found to be "biased agonists" of serotonin 5-HT1A receptors, showing promise as antidepressant drug candidates (Sniecikowska, J. et al., 2019).
Hydrogen Bonding in Schiff Base Compounds
- Studies on pyrrolide-imine Schiff base compounds, related to [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine, have shown their ability to form dimers supported by complementary hydrogen bonds, which can be significant for designing new molecular structures (Akerman, M. & Chiazzari, V. A., 2014).
Bicyclic Diamino Scaffold
- A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, akin to [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine, has been developed to stabilize parallel turn conformations in short peptide sequences, demonstrating potential in peptide chemistry (Bucci, R. et al., 2018).
Transfer Hydrogenation Reactions
- Quinazoline-based ruthenium complexes, involving compounds like [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine, have been used in efficient transfer hydrogenation reactions, suggesting their use in synthetic chemistry applications (Karabuğa, Ş. et al., 2015).
Electron-Transfer Mediated Reactions
- Research on (Anthracen-9-yl)methanamines, related to [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine, has uncovered their role in electron-transfer mediated C–N bond cleavage, which could be useful in organic synthesis (Vadakkan, J. et al., 2005).
Future Directions
The future directions for the use and study of “[1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine” are not clear from the search results. The potential applications of a chemical compound depend on its properties and the current state of research in the field.
Please note that this information is based on the available search results and may not be comprehensive or completely accurate. For more detailed or specific information, please consult a chemical database or a professional in the field.
properties
IUPAC Name |
[1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-7-12(9-16)11(2)17(10)13-5-6-14(18-3)15(8-13)19-4/h5-8H,9,16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXABVYUWNMBBIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)OC)OC)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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